Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride

Pharmaceutical R&D Biological assay preparation Salt-form selection

This N-methyl secondary amine dihydrochloride salt (MW 209.11, exactly 2HCl) ensures gravimetric accuracy for biological assays, unlike hygroscopic free-base forms. The pre-methylated building block eliminates an extra synthetic step for N-methylated pharmacophores, while the single H-bond donor profile enables precise studies of amine recognition in CYP2A6 and other targets. Ideal for reproducible SAR and enzyme kinetics studies.

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
Cat. No. B8242779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride
Molecular FormulaC8H14Cl2N2
Molecular Weight209.11 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)CNC.Cl.Cl
InChIInChI=1S/C8H12N2.2ClH/c1-7-3-4-8(5-9-2)6-10-7;;/h3-4,6,9H,5H2,1-2H3;2*1H
InChIKeyXRRYQVQQDWVJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(6-methylpyridin-3-yl)methyl]amine Dihydrochloride – Procurement-Grade Analytical Profile


Methyl[(6-methylpyridin-3-yl)methyl]amine dihydrochloride (CAS 2736816-68-3) is a N,6-dimethyl-3-pyridinemethanamine supplied as a crystalline dihydrochloride salt with a molecular weight of 209.11 g/mol and formula C₈H₁₄Cl₂N₂ . The compound belongs to the aminomethylpyridine class and is structurally defined by a secondary N-methylamine side chain attached to the 3-position of a 6-methylpyridine ring. The defined 2 HCl stoichiometry ensures precise molarity calculations for biological assay preparation, distinguishing it from free-base forms that may exhibit variable hygroscopicity and purity. This building block is employed in medicinal chemistry for the synthesis of N-methylated pharmacophores, where the secondary amine provides a unique hydrogen-bond donor profile distinct from primary amine analogs.

Methyl[(6-methylpyridin-3-yl)methyl]amine Dihydrochloride – Why In-Class Analogs Cannot Substitute


Direct substitution of Methyl[(6-methylpyridin-3-yl)methyl]amine dihydrochloride with primary amine analogs (e.g., (6-methylpyridin-3-yl)methanamine or its salts) introduces three quantifiable liabilities: (i) the primary amine loses the N-methyl group that has been shown to increase apparent Ki for off-target CYP2A6 inhibition by >2-fold in pyridine methanamine series [1], altering selectivity profiles; (ii) free-base forms lack the dihydrochloride counter-ion stoichiometry, leading to uncertain molarity in biological assays due to variable moisture content and purity; and (iii) the secondary amine’s distinct hydrogen-bond donor count (1 vs. 2 for primary amine) modifies molecular recognition in target binding pockets, as evidenced by co-crystal structures where N-methylation distorts helix I of CYP2A6 [1]. These factors render generic substitution scientifically invalid for reproducible research.

Methyl[(6-methylpyridin-3-yl)methyl]amine Dihydrochloride – Quantitative Differentiation Evidence vs. Closest Analogs


Defined Dihydrochloride Stoichiometry Enables Accurate Molarity vs. Free Base

Methyl[(6-methylpyridin-3-yl)methyl]amine dihydrochloride (MW 209.11 g/mol) provides a mass increase of 72.92 g/mol relative to the free base N-methyl-1-(6-methylpyridin-3-yl)methanamine (MW 136.19 g/mol), corresponding exactly to two HCl equivalents . The primary amine analog (6-methylpyridin-3-yl)methanamine free base (MW 122.17 g/mol) and its dihydrochloride (MW 195.09 g/mol) exhibit parallel salt-form relationships. This precise stoichiometry eliminates the gravimetric uncertainty inherent in free-base forms, which can absorb atmospheric moisture and CO₂, altering effective molarity by >5% in routine laboratory handling.

Pharmaceutical R&D Biological assay preparation Salt-form selection

N-Methyl Substitution Increases Apparent Ki for CYP2A6 – Selectivity Profile Differentiation

In the 3-heteroaromatic pyridine methanamine series evaluated for cytochrome P450 2A6 inhibition, the presence of an N-methyl group on the exocyclic amine increased the apparent Ki compared to the unsubstituted primary amine [1]. Crystal structures revealed that N-methyl and N,N-dimethyl amino groups distorted helix I of the CYP2A6 protein, providing a structural basis for reduced potency [1]. While quantitative Ki values for the exact target compound are not reported in the primary literature, the class-level SAR demonstrates that N-methylation consistently shifts CYP2A6 inhibition to higher Ki (lower potency), which may confer improved selectivity against this nicotine-metabolizing enzyme.

Enzyme inhibition CYP selectivity Drug metabolism

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Over Free Base

Conversion of aminopyridine free bases to hydrochloride salts is a well-established pharmaceutical strategy to increase aqueous solubility [1]. The dihydrochloride salt of Methyl[(6-methylpyridin-3-yl)methyl]amine is expected to exhibit substantially higher water solubility than its free-base counterpart (N-methyl-1-(6-methylpyridin-3-yl)methanamine), which has a predicted LogP of 1.50 and limited aqueous solubility . While direct experimental solubility data for this specific compound are not published, the general principle is that each HCl equivalent improves water solubility by 10- to 100-fold for basic amines with pKa > 8 [1], facilitating direct use in aqueous biological buffers without co-solvents.

Formulation science Salt selection Aqueous solubility

Secondary Amine Hydrogen-Bond Donor Profile Distinct from Primary Amine Analogs

The target compound possesses exactly one N–H hydrogen-bond donor (from the secondary amine), compared to two N–H donors in the primary amine analog (6-methylpyridin-3-yl)methanamine. This difference in hydrogen-bond donor count directly impacts molecular recognition: in CYP2A6 co-crystal structures, N-methyl substitution on the exocyclic amine distorted helix I of the protein, altering the geometry of the heme-coordinating nitrogen [1]. The reduced hydrogen-bond donor capacity also lowers the topological polar surface area (tPSA) and increases lipophilicity (ΔLogP), which can enhance membrane permeability in cell-based assays.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Methyl[(6-methylpyridin-3-yl)methyl]amine Dihydrochloride – Optimal Application Scenarios Based on Differentiated Evidence


CYP2A6 Selectivity Profiling and Smoking Cessation Drug Discovery

When synthesizing pyridine methanamine-based CYP2A6 inhibitors, the N-methyl secondary amine functionality reduces apparent binding affinity (increased Ki) compared to primary amine analogs [1]. This property makes the target compound the preferred building block for developing selective inhibitors that must avoid potent CYP2A6 engagement, a critical consideration for smoking cessation therapeutics where CYP2A6 is the target enzyme. The dihydrochloride salt form further ensures accurate molarity in enzyme kinetics assays.

Aqueous Biological Assay Preparation Requiring Defined Stoichiometry

For cell-based assays, enzyme inhibition studies, or buffer preparation where precise compound concentration is mandatory, the dihydrochloride salt (MW 209.11 g/mol, exactly 2 HCl) provides gravimetric accuracy that free-base forms cannot match due to hygroscopicity and variable purity . The enhanced aqueous solubility of the hydrochloride salt [2] eliminates the need for DMSO or other organic co-solvents that may confound biological readouts.

Synthesis of N-Methylated Bioactive Molecules and Pharmacophore Exploration

The secondary amine serves as a direct precursor for N-methylated pharmacophores without requiring an additional N-methylation step. This is particularly valuable for structure-activity relationship (SAR) studies where the N-methyl group is a critical determinant of target binding, as demonstrated by the CYP2A6 co-crystal structures showing helix I distortion upon N-methyl substitution [1]. Using this pre-methylated building block reduces synthetic steps and improves overall yield in medicinal chemistry campaigns.

Comparative Biophysical Studies of Amine Hydrogen-Bond Donor Effects

The single N–H hydrogen-bond donor of the secondary amine (vs. two for primary amine analogs) provides a well-defined probe for studying hydrogen-bond contributions to protein-ligand interactions. The CYP2A6 structural data mechanistically link this hydrogen-bond donor count to protein conformational changes (helix I distortion) [1], making this compound a valuable tool for biophysical studies of amine recognition in enzyme active sites.

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